molecular formula C21H11NO3 B14182352 2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione CAS No. 918621-11-1

2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione

Cat. No.: B14182352
CAS No.: 918621-11-1
M. Wt: 325.3 g/mol
InChI Key: OYDOZMRDLJLJBF-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole moiety fused with a phenalene dione system. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For example, the synthesis of dialkyl 2-(3-Oxo-3H-indol-2-yl)-but-2-enedioates involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Oxo-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione include other indole derivatives such as:

  • 2-indolinone
  • 2,3-dihydroindol-2-one
  • 2-Oxo-2,3-dihydroindole

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines the indole moiety with a phenalene dione system. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research.

Properties

CAS No.

918621-11-1

Molecular Formula

C21H11NO3

Molecular Weight

325.3 g/mol

IUPAC Name

2-(3-oxoindol-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C21H11NO3/c23-19-13-8-3-5-11-6-4-9-14(16(11)13)20(24)17(19)18-21(25)12-7-1-2-10-15(12)22-18/h1-10,17H

InChI Key

OYDOZMRDLJLJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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